molecular formula C22H22N2O6 B11019550 6-(3,4-dimethoxyphenyl)-2-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)pyridazin-3(2H)-one

6-(3,4-dimethoxyphenyl)-2-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)pyridazin-3(2H)-one

Cat. No.: B11019550
M. Wt: 410.4 g/mol
InChI Key: UIRUTKPRPHZMMC-UHFFFAOYSA-N
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Description

6-(3,4-Dimethoxyphenyl)-2-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone family. Compounds in this family are known for their diverse biological activities and potential therapeutic applications. The presence of methoxy groups and a pyridazinone core structure suggests that this compound may exhibit interesting chemical and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-dimethoxyphenyl)-2-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridazinone Core: This can be achieved by cyclization reactions involving hydrazine derivatives and diketones.

    Introduction of the Dimethoxyphenyl Groups: This step may involve Friedel-Crafts acylation or alkylation reactions using 3,4-dimethoxybenzene as a starting material.

    Final Assembly: The final compound is obtained by coupling the intermediate products under specific conditions, such as using a base or acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve:

    Scaling Up Reactions: Using larger reactors and continuous flow systems.

    Purification Techniques: Employing crystallization, distillation, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dimethoxyphenyl)-2-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form quinones.

    Reduction: The carbonyl group in the pyridazinone ring can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of Lewis acids or bases, depending on the type of substitution.

Major Products

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Alcohols and reduced pyridazinone derivatives.

    Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its effects on biological systems, such as enzyme inhibition or receptor binding.

    Medicine: Investigating its potential as a therapeutic agent for diseases like cancer or inflammation.

    Industry: Using it as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 6-(3,4-dimethoxyphenyl)-2-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)pyridazin-3(2H)-one would depend on its specific biological target. Generally, compounds in the pyridazinone family may:

    Inhibit Enzymes: By binding to the active site and blocking substrate access.

    Modulate Receptors: By interacting with receptor sites and altering signal transduction pathways.

    Affect Cellular Processes: By interfering with DNA replication, protein synthesis, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    6-(3,4-Dimethoxyphenyl)pyridazin-3(2H)-one: Lacks the additional 2-oxoethyl group.

    2-(3,4-Dimethoxyphenyl)-3(2H)-pyridazinone: A positional isomer with different substitution patterns.

    3,4-Dimethoxyphenyl derivatives: Compounds with similar aromatic substitution but different core structures.

Uniqueness

6-(3,4-Dimethoxyphenyl)-2-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)pyridazin-3(2H)-one is unique due to its specific substitution pattern and the presence of both methoxy groups and a pyridazinone core. This combination may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C22H22N2O6

Molecular Weight

410.4 g/mol

IUPAC Name

6-(3,4-dimethoxyphenyl)-2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]pyridazin-3-one

InChI

InChI=1S/C22H22N2O6/c1-27-18-8-5-14(11-20(18)29-3)16-7-10-22(26)24(23-16)13-17(25)15-6-9-19(28-2)21(12-15)30-4/h5-12H,13H2,1-4H3

InChI Key

UIRUTKPRPHZMMC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)C3=CC(=C(C=C3)OC)OC)OC

Origin of Product

United States

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